Cas no 1042810-43-4 ((quinolin-6-yl)methanesulfonyl chloride)

(Quinolin-6-yl)methanesulfonyl chloride is a reactive sulfonyl chloride derivative used as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its quinoline backbone imparts unique electronic and steric properties, making it valuable for constructing pharmacologically active compounds or functional materials. The sulfonyl chloride group enables efficient nucleophilic substitution reactions with amines, alcohols, or thiols, offering high reactivity under mild conditions. This compound is particularly useful in medicinal chemistry for introducing sulfonamide motifs, which are prevalent in drug discovery. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Suitable for controlled functionalization in complex molecule synthesis.
(quinolin-6-yl)methanesulfonyl chloride structure
1042810-43-4 structure
商品名:(quinolin-6-yl)methanesulfonyl chloride
CAS番号:1042810-43-4
MF:C10H8ClNO2S
メガワット:241.694020271301
MDL:MFCD11169591
CID:5243002
PubChem ID:43209657

(quinolin-6-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • quinolin-6-ylmethanesulfonylchloride
    • quinolin-6-ylmethanesulfonyl chloride
    • (quinolin-6-yl)methanesulfonyl chloride
    • 6-Quinolinemethanesulfonyl chloride
    • MDL: MFCD11169591
    • インチ: 1S/C10H8ClNO2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
    • InChIKey: CZTLBFHHHAUVMV-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1C=CC2C(=CC=CN=2)C=1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 312
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 55.4

(quinolin-6-yl)methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01012280-1g
Quinolin-6-ylmethanesulfonyl chloride
1042810-43-4 95%
1g
¥4991.0 2023-04-06
Enamine
EN300-271478-0.1g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
0.1g
$892.0 2023-09-11
Enamine
EN300-271478-5.0g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
5g
$2940.0 2023-06-03
Enamine
EN300-271478-0.5g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
0.5g
$974.0 2023-09-11
Enamine
EN300-271478-1.0g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
1g
$1014.0 2023-06-03
Ambeed
A1085912-1g
Quinolin-6-ylmethanesulfonyl chloride
1042810-43-4 95%
1g
$727.0 2024-04-26
Enamine
EN300-271478-1g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
1g
$1014.0 2023-09-11
Enamine
EN300-271478-0.05g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
0.05g
$851.0 2023-09-11
Enamine
EN300-271478-0.25g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
0.25g
$933.0 2023-09-11
Enamine
EN300-271478-2.5g
(quinolin-6-yl)methanesulfonyl chloride
1042810-43-4
2.5g
$1988.0 2023-09-11

(quinolin-6-yl)methanesulfonyl chloride 関連文献

(quinolin-6-yl)methanesulfonyl chlorideに関する追加情報

The Chemistry and Applications of (Quinolin-6-yl)methanesulfonyl Chloride (CAS No. 1042810-43-4)

(Quinolin-6-yl)methanesulfonyl chloride, also known as 6-chloromethanesulfonylquinoline, is a versatile organic compound with the CAS number 1042810-43-4. This compound belongs to the class of sulfonating agents and is widely used in various chemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound consists of a quinoline ring system substituted at the 6-position with a methanesulfonyl chloride group, which imparts unique reactivity and functionality.

The quinoline moiety in (Quinolin-6-yl)methanesulfonyl chloride is a heterocyclic aromatic compound with two nitrogen atoms in its structure, providing stability and electronic properties that are advantageous in many chemical transformations. The methanesulfonyl chloride group, on the other hand, is a strong electrophile due to the presence of a sulfonyl chloride functional group, making it highly reactive in nucleophilic substitution reactions. This combination makes (Quinolin-6-yl)methanesulfonyl chloride an ideal reagent for introducing sulfonate groups into organic molecules.

Recent studies have highlighted the importance of (Quinolin-6-yl)methanesulfonyl chloride in the development of new drug candidates. For instance, researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. The ability of this compound to undergo multiple reaction pathways has made it a valuable tool in medicinal chemistry.

In addition to its role in drug discovery, (Quinolin-6-yl)methanesulfonyl chloride has found applications in materials science. Its use as a precursor for the synthesis of advanced polymers and materials with tailored properties has been reported in several scientific journals. The sulfonate group introduced by this compound can enhance the thermal stability and mechanical properties of materials, making it suitable for high-performance applications.

The synthesis of (Quinolin-6-yl)methanesulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its production. These developments are expected to further expand its utility across various industries.

In conclusion, (Quinolin-6-yl)methanesulfonyl chloride (CAS No. 1042810-43-4) is a critical reagent in modern organic synthesis with diverse applications across pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and reactivity continue to drive innovative research and development efforts, solidifying its position as an essential compound in contemporary chemistry.

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